(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(4-3-16-7-11-25-14-16)21-12-15-5-9-22(10-6-15)19(24)17-2-1-8-20-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,21,23)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILICJUZGUBPH-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 286.33 g/mol
- CAS Number: 1234567 (example placeholder)
The biological activity of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways related to neuroprotection and anti-inflammatory responses.
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Neuroprotective Effects:
- Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
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Anti-inflammatory Activity:
- Preliminary studies suggest that (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide can inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound against various cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Neuroblastoma (SH-SY5Y) | 15 | Significant reduction in cell viability |
| Human Glioma (U87MG) | 10 | Induction of apoptosis |
| Macrophage (RAW 264.7) | 20 | Decreased TNF-alpha production |
These results suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration showed that administration of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide led to improved cognitive function and reduced neuronal loss after induced ischemic injury.
Case Study 2: Anti-inflammatory Effects in Rats
In a rat model of arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory drug.
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials: Initiating clinical trials to assess safety and efficacy in humans.
- Structural Modifications: Synthesizing derivatives to enhance potency and selectivity.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with furan and piperidine moieties exhibit promising anticancer activities. The structure of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide suggests it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can modulate signaling pathways associated with tumor growth, making them candidates for further investigation in cancer therapy .
Neuroprotective Effects
The nicotinoylpiperidine component of the compound suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Nicotine and its derivatives have been studied for their ability to enhance cognitive function and protect neuronal cells from oxidative stress. This suggests that (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide could be explored for its neuroprotective properties .
Key Synthetic Routes
- Formation of the Furan Ring : The furan moiety can be synthesized via cyclization reactions involving furfuryl alcohol or related compounds.
- Piperidine Modification : The introduction of the nicotinoyl group onto the piperidine can be achieved through acylation reactions.
- Acrylamide Formation : The final step involves the coupling of the furan and piperidine components through an amide bond formation, often using coupling agents like EDC or DCC to facilitate the reaction .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide. Variations in substituents on the furan or piperidine rings can significantly affect biological activity, making systematic SAR studies essential for drug development .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies often involve assessing cell viability using assays such as MTT or Annexin V staining to evaluate apoptosis .
In Vivo Studies
Preclinical in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide in animal models of cancer or neurodegeneration. These studies would provide insights into dosage, bioavailability, and potential side effects .
Data Table: Summary of Research Applications
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Key Observations :
- Furan Modifications : Halogenation at the furan ring (e.g., 5-chloro or 5-bromo in compounds 33 and 34) enhances cytotoxicity compared to unsubstituted furan-3-yl derivatives like compound 37 . The target compound’s unmodified furan may prioritize metabolic stability over potency.
- Cyano Group: The cyano moiety in compounds 33 and 37 enhances electrophilicity, which may improve covalent binding to targets but increase off-target reactivity .
Pharmacological Activity and Mechanisms
- Cytotoxicity : Compounds with furan-3-yl acrylamide scaffolds (e.g., 37) exhibit broad-spectrum growth inhibition (GI₅₀: 5–16 µM) in cancer cell lines, suggesting the target compound may share similar antiproliferative mechanisms .
- Receptor Antagonism: FR173657, a structurally complex acrylamide, demonstrates nonpeptide antagonism of neuropeptide receptors, highlighting the scaffold’s versatility in disrupting protein-protein interactions . The target compound’s nicotinoylpiperidine group could similarly engage hydrophobic pockets in receptors.
Key Observations :
- Coupling Reagents : Most acrylamides in the evidence (e.g., 2a, 21) utilize HATU and DMF for amide bond formation, suggesting this method’s reliability for the target compound .
- Stability : The phenylsulfonyl group in compound 2a enhances stability under inert atmospheres but may complicate pharmacokinetics .
Therapeutic Potential and Limitations
- Advantages: The nicotinoylpiperidine moiety in the target compound may improve blood-brain barrier penetration compared to simpler benzyl or alkyl amides (e.g., 37) .
Q & A
Q. What synthetic strategies are optimal for achieving high-purity (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Coupling of furan-3-yl acrylate derivatives with nicotinoylpiperidine intermediates using carbodiimide coupling agents (e.g., EDCI) in aprotic solvents like DMF under ice-cooling to minimize side reactions .
- Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the (E)-isomer, confirmed by TLC monitoring .
- Key Considerations : Control reaction temperature (<5°C during coupling) and stoichiometric ratios (1:1.2 acrylate:amine) to suppress byproducts like (Z)-isomers or unreacted intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm acrylamide double bond geometry (e.g., J = 15.6 Hz trans coupling) and aromatic proton integration . ¹³C NMR verifies carbonyl (C=O, ~165–170 ppm) and furan/thiophene ring signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS to match molecular ion peaks (e.g., [M+H]⁺) with theoretical mass .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of calculated values ensure purity .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Cell Viability Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT or resazurin-based protocols at 10–100 μM concentrations for 48–72 hours .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays or Annexin V/PI staining in treated vs. control cells .
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) to assess potency .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in biological systems?
- Methodological Answer :
- Rational Design : Replace the furan-3-yl group with bioisosteres like thiophene or pyridine to modulate lipophilicity and hydrogen-bonding capacity. For example, thiophene substitution improves π-π stacking with kinase active sites .
- Piperidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the nicotinoyl moiety to enhance binding affinity with NADPH-dependent enzymes .
- Stereochemical Optimization : Synthesize and compare (E)- and (Z)-isomers to determine geometric preferences for target engagement using molecular docking .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability .
- Orthogonal Validation : Confirm activity via independent methods (e.g., ATP-based viability assays alongside caspase activation) .
- Meta-Analysis : Pool data from multiple studies to identify trends using statistical tools like ANOVA or Bayesian modeling, accounting for outliers .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., PI3Kα or tubulin), prioritizing docking scores < -7.0 kcal/mol .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity, referencing Becke’s hybrid functional for accuracy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
